3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL is a complex organic compound with a unique structure that includes a brominated phenyl group, a hydrazine linkage, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with methyl-substituted triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazine linkage can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Scientific Research Applications
3-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated phenyl group but lacks the triazine ring and hydrazine linkage.
2-Hydroxy-5-methylbenzaldehyde: Similar hydroxyl and methyl substitutions but without the bromine atom and triazine structure.
Uniqueness
3-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL is unique due to its combination of a brominated phenyl group, a hydrazine linkage, and a triazine ring. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H10BrN5O2 |
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Molecular Weight |
324.13 g/mol |
IUPAC Name |
3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10BrN5O2/c1-6-10(19)14-11(17-15-6)16-13-5-7-4-8(12)2-3-9(7)18/h2-5,18H,1H3,(H2,14,16,17,19)/b13-5+ |
InChI Key |
QODAIQABCVSDHD-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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